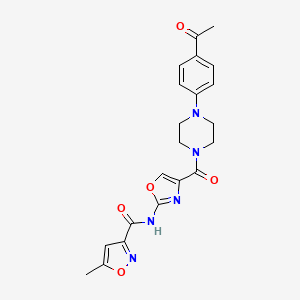

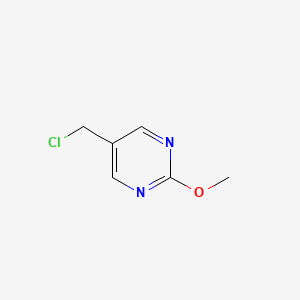

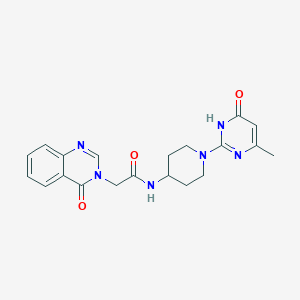

![molecular formula C24H23N3O2S2 B2737104 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1252898-04-6](/img/structure/B2737104.png)

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of tricyclic thieno[2,3-d]pyrimidin-4(3H)-ones . It’s structurally similar to psoralens, which are used in phototherapy for the treatment of vitiligo . The compound has been synthesized and evaluated for melanin synthesis in murine B16 cells .

Synthesis Analysis

The compound is synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H NMR, 13C NMR, IR and HRMS (ESI) . It contains a tricyclic thieno[2,3-d]pyrimidinone core, which is structurally similar to psoralens .Chemical Reactions Analysis

The compound is synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .Scientific Research Applications

Crystal Structure Analysis

Research on compounds structurally related to the one often focuses on their crystal structures. Studies like those conducted by Subasri et al. (2016, 2017) elucidate the crystal structures of compounds with similar sulfanyl acetamide linkages, highlighting their conformational properties and intramolecular hydrogen bonding, which could be crucial for their biological activity and interaction with biomolecular targets (Subasri et al., 2016); (Subasri et al., 2017).

Anticancer and Antimicrobial Activities

Compounds featuring a thieno[3,2-d]pyrimidin moiety have been investigated for their potential anticancer and antimicrobial activities. For instance, Gangjee et al. (2008) synthesized classical and nonclassical analogues as dual thymidylate synthase and dihydrofolate reductase inhibitors with significant potency, indicating potential for cancer therapy (Gangjee et al., 2008). Horishny et al. (2021) explored 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for their anticancer activity, which could provide insights into the development of new therapeutic agents (Horishny et al., 2021).

Molecular Docking and Computational Studies

Advanced computational and molecular docking studies, as seen in research by Mary et al. (2020), provide insights into the potential antiviral applications of related compounds, including their interactions with viral proteins, which might extend to the compound of interest (Mary et al., 2020).

Synthetic Pathways and Chemical Properties

Research also delves into the synthesis of novel compounds with the thieno[3,2-d]pyrimidine backbone, exploring their chemical properties and potential biological activities. Such studies contribute to the understanding of the synthetic versatility and applicability of these compounds in drug development and other areas of chemical research (Gangjee et al., 1996).

Mechanism of Action

properties

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S2/c1-16(2)18-8-10-19(11-9-18)25-21(28)15-31-24-26-20-12-13-30-22(20)23(29)27(24)14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIFEZICQDKXIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

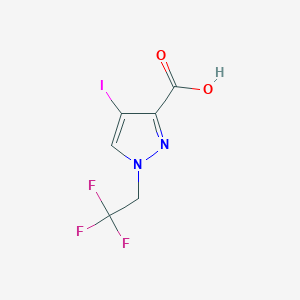

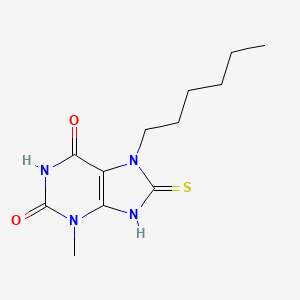

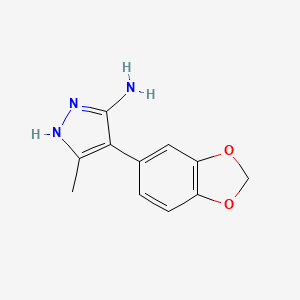

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2737027.png)

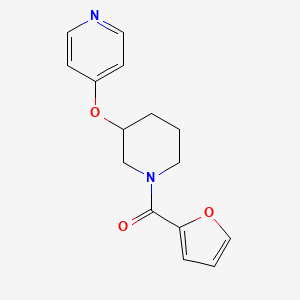

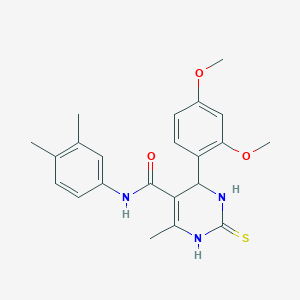

![(E)-4-(3-(but-2-en-1-yl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2737028.png)

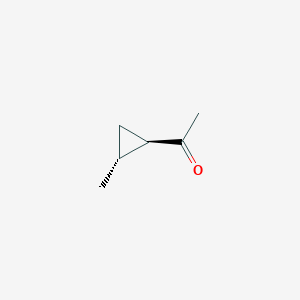

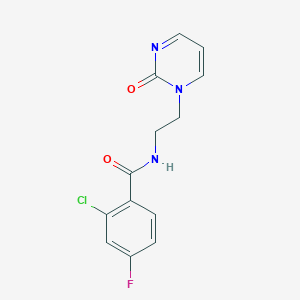

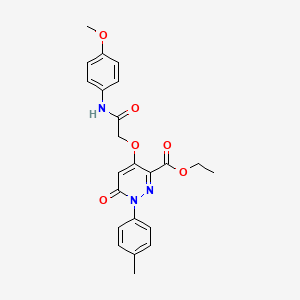

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2737036.png)